molecular formula C8H14O B14714003 3-Ethyl-4-methyl-3-penten-2-one CAS No. 22287-11-2

3-Ethyl-4-methyl-3-penten-2-one

Cat. No.: B14714003
CAS No.: 22287-11-2
M. Wt: 126.20 g/mol
InChI Key: QXKSCXSNUNKWJA-UHFFFAOYSA-N
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Description

3-Ethyl-4-methyl-3-penten-2-one is an organic compound belonging to the class of unsaturated aliphatic ketones It is characterized by the presence of a double bond and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-methyl-3-penten-2-one can be achieved through several methods. One common approach involves the acid-catalyzed dehydration of 4-hydroxy-3-ethyl-2-pentanone. This reaction typically requires an acidic catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the removal of water and formation of the double bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methyl-3-penten-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-4-methyl-3-penten-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the production of fragrances and flavor compounds.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research on its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the manufacture of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methyl-3-penten-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bond and ketone group allow it to participate in various biochemical reactions. For example, it can act as a substrate for enzymes involved in oxidation-reduction processes, leading to the formation of reactive intermediates that can modulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of an ethyl and methyl group on the pentenone backbone differentiates it from other similar compounds, making it valuable for specialized synthetic and research purposes .

Properties

IUPAC Name

3-ethyl-4-methylpent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-5-8(6(2)3)7(4)9/h5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKSCXSNUNKWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176833
Record name 3-Ethyl-4-methyl-3-penten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22287-11-2
Record name 3-Ethyl-4-methyl-3-penten-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022287112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-4-methyl-3-penten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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